molecular formula C20H17F3N2O3 B2643210 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034458-10-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2643210
CAS No.: 2034458-10-9
M. Wt: 390.362
InChI Key: SSAREPVAOKWXGI-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Its unique structural features make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The synthesis of benzofuran compounds often involves reactions such as Friedel–Crafts reactions and reductive desulfurization .

Scientific Research Applications

Dielectric and Thermal Properties of Polymers

Research by Çelik and Coskun (2018) explored the synthesis of methacrylate polymer bearing a chalcone side group derived from 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one. The study aimed to understand the thermal behavior and dielectric properties of the synthesized polymer, indicating the relevance of benzofuran derivatives in material science for developing advanced materials with specific thermal and electrical characteristics (Çelik & Coskun, 2018).

Antiproliferative Potential Against Cancer Cells

Santoshkumar et al. (2016) synthesized novel benzofuran-2-yl quinoline derivatives to assess their antiproliferative potential against various cancer cells. The research highlighted the importance of benzofuran coupled with nitrogen heterocycles in exhibiting significant activity against cancer cells, emphasizing the potential of benzofuran derivatives in oncological research (Santoshkumar et al., 2016).

Novel Synthetic Approaches in Organic Chemistry

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of benzofuran derivatives in organic synthesis. This work demonstrates the potential for creating diverse molecular structures for further pharmacological or material science applications (Mamedov et al., 2016).

Drug Synthesis and Evaluation

Huang et al. (2019) utilized benzofuran derivatives for the synthesis of commercial drug molecules, highlighting the role of these compounds in the development of pharmaceuticals. Their methodological approach and evaluation of synthesized drugs underscore the importance of benzofuran derivatives in medicinal chemistry (Huang et al., 2019).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound, benzofuran and its derivatives have shown a wide array of biological activities, making it a promising scaffold for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran compounds have attracted considerable attention in the fields of drug invention and development due to their wide range of biological activities and potential applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)15-8-2-3-9-16(15)25-19(27)18(26)24-11-5-7-14-12-13-6-1-4-10-17(13)28-14/h1-4,6,8-10,12H,5,7,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAREPVAOKWXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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